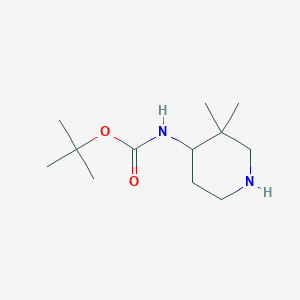
tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C12H24N2O2. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity .
准备方法
The synthesis of tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 3,3-dimethylpiperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反应分析
tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
科学研究应用
tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate is widely used in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and intermediates.
作用机制
The mechanism of action of tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
相似化合物的比较
tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate can be compared with other similar compounds, such as:
- tert-butyl N-(5,5-dimethylpiperidin-3-yl)carbamate
- tert-butyl N-(6,6-dimethylpiperidin-3-yl)carbamate
- tert-butyl N-(3,3-dimethylpiperidin-2-yl)methylcarbamate
These compounds share similar structural features but may differ in their reactivity, stability, and specific applications. The unique structural arrangement of this compound contributes to its distinct properties and makes it valuable for specific research and industrial purposes .
生物活性
Tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate is a carbamate derivative that has garnered interest due to its potential biological activities. Carbamates are known for their diverse pharmacological properties, including enzyme inhibition and neuroprotective effects. This article delves into the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.
The compound this compound features a tert-butyl group that enhances its stability and lipophilicity, facilitating better interaction with biological membranes. The synthesis typically involves the reaction of tert-butyl chloroformate with the corresponding amine in the presence of a base like triethylamine, optimizing yield and purity under controlled conditions.
General Properties
Carbamates generally exhibit a range of biological activities, including:
- Enzyme Inhibition : Many carbamates act as inhibitors for various enzymes.
- Neuroprotective Effects : Some derivatives have shown potential in protecting neuronal cells from damage.
The unique structure of this compound may influence its interaction with biological targets, potentially affecting pharmacokinetics and bioavailability.
Specific Biological Activities
Research indicates several specific biological activities associated with similar carbamate compounds:
-
Neuroprotective Effects :
- Compounds structurally related to this compound have demonstrated protective effects against neurotoxic agents such as amyloid-beta peptide (Aβ), which is implicated in Alzheimer’s disease. For instance, a related compound exhibited moderate protective effects in astrocytes against Aβ-induced cytotoxicity by reducing inflammatory markers like TNF-α .
- Inhibition of Acetylcholinesterase :
- Potential as Anticancer Agents :
Neuroprotective Study
A study investigating the neuroprotective effects of a structurally similar compound (M4) demonstrated its ability to inhibit β-secretase activity and reduce amyloid aggregation in vitro. The compound was tested in vivo using a scopolamine-induced model of cognitive impairment, showing promising results in reducing Aβ levels compared to control groups .
Enzyme Inhibition Study
Another study focused on the enzyme inhibition properties of related carbamates found that these compounds could significantly inhibit acetylcholinesterase activity, suggesting potential applications in treating Alzheimer's disease .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-7-13-8-12(9,4)5/h9,13H,6-8H2,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXRTDGIBOVLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














